molecular formula C22H19N3O4S2 B2466771 ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851130-33-1

ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Katalognummer: B2466771
CAS-Nummer: 851130-33-1
Molekulargewicht: 453.53
InChI-Schlüssel: GUTBZIXYIGXJNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a thioacetamido-linked benzofuropyrimidine moiety at position 2. The thioacetamido bridge (-S-CH₂-C(=O)-NH-) provides conformational flexibility and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-28-22(27)17-13-7-5-9-15(13)31-20(17)25-16(26)10-30-21-19-18(23-11-24-21)12-6-3-4-8-14(12)29-19/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBZIXYIGXJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzofuro[3,2-d]pyrimidine and cyclopenta[b]thiophene. Its molecular formula is C25H25N3O4S2C_{25}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 485.61 g/mol. The presence of thioether functional groups enhances its biological activity by allowing interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including:

  • Aza-Wittig Reaction : This method uses iminophosphoranes and isocyanates to form carbodiimide intermediates.
  • Acylation Reactions : The amino group can be acylated using chloroacetyl chloride to yield derivatives with enhanced properties.
  • Cyclization Reactions : These reactions lead to the formation of the fused ring systems that characterize the compound.

Antitumor Activity

Research indicates that ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits notable antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound's IC50 values range from 23.2 to 49.9 μM, indicating potent activity against these cell lines .

Table 1: Antitumor Activity of Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induces apoptosis and cell cycle arrest
HepG-249.9Induces apoptosis and necrosis

Anti-inflammatory Activity

Similar compounds in the benzofuro[3,2-d]pyrimidine class have been shown to inhibit enzymes such as 5-lipoxygenase , which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . This suggests that ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may also possess anti-inflammatory properties.

The mechanism of action for this compound involves binding to specific molecular targets such as receptors and enzymes involved in critical biological pathways. Its unique structural features allow it to modulate the activity of these targets effectively, leading to various biological effects including:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M-phase and S-phase cell cycle arrest as evidenced by flow cytometry studies .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:

  • Study on Antitumor Effects : A study indicated that derivatives with similar structures showed significant cytotoxicity against multiple cancer cell lines and demonstrated improved survival rates in animal models .
  • Inflammation Models : In vivo studies have suggested that compounds from this class can reduce inflammation markers in models of arthritis and asthma .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related ethyl-substituted cyclopenta[b]thiophene derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name (Example) Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Functional Features
Target Compound Benzofuro[3,2-d]pyrimidin-4-ylthio, ethyl carboxylate ~472* ~6.5* 2 / 6 Fused benzofuropyrimidine; thioacetamido bridge; high aromaticity
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido (-NH-C(=S)-NH-Ph) 361.47 4.8 2 / 4 Thioureido group; simpler substituent; potential antifungal/antibacterial activity
AGN-PC-0KCJVF Thieno[2,3-d]pyrimidin-2-ylthio (5,6-dimethyl-4-oxo-3-phenyl) ~525* ~7.1* 1 / 5 Thienopyrimidine core; methyl and phenyl groups; moderate lipophilicity
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoylamino (-NH-C(=O)-Ph-Ph) 391.5 5.9 1 / 4 Bulky benzoyl group; reduced solubility; high XLogP3

*Estimated based on structural analogs.

Key Insights from Comparison

The thioacetamido bridge in the target compound allows for hydrogen bonding (NH and carbonyl groups) and flexible orientation, unlike the rigid 4-phenylbenzoylamino group in ’s compound .

Lipophilicity and Solubility: The benzofuropyrimidine substituent likely increases XLogP3 (~6.5) compared to phenylthioureido derivatives (XLogP3 = 4.8), suggesting higher membrane permeability but lower aqueous solubility . Bulky substituents (e.g., 4-phenylbenzoylamino) further reduce solubility, as seen in ’s compound (XLogP3 = 5.9) .

Biological Activity: Thioureido-thiophenes (e.g., ’s compound) exhibit antifungal and antibacterial activity, attributed to hydrogen bonding via -NH and -C(=S) groups . The target compound’s thioacetamido bridge may retain similar activity with improved stability. Thienopyrimidinyl derivatives (e.g., AGN-PC-0KCJVF) are associated with kinase inhibition due to pyrimidine’s affinity for ATP-binding pockets . The benzofuropyrimidine analog could target similar pathways with enhanced selectivity.

Synthetic Accessibility: Thioureido derivatives are synthesized via direct condensation of aminothiophenes with isothiocyanates, while acylated analogs (e.g., ’s compound) require active esters or coupling reagents . The benzofuropyrimidinylthio group may necessitate multi-step synthesis, including heterocyclic ring formation and thiolation.

Table 2: NMR Chemical Shift Comparison (Inferred from )

Proton Position Target Compound (δ, ppm)* AGN-PC-0KCJVF (δ, ppm)* Phenylthioureido Derivative (δ, ppm)*
Cyclopenta[b]thiophene-CH ~6.8–7.2 ~6.7–7.1 ~6.5–7.0
Benzofuropyrimidine-CH ~7.5–8.5 N/A N/A
Thienopyrimidine-CH N/A ~7.3–8.0 N/A
Thioureido/Thioacetamido-NH ~10.2 ~9.8 ~10.5

*Regions A (protons 39–44) and B (protons 29–36) in show substituent-dependent shifts. The benzofuropyrimidine group likely causes upfield/downfield shifts in these regions compared to simpler substituents .

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Cyclopenta[b]thiophene-3-carboxylate core : Synthesized via Dieckmann cyclization or Friedel-Crafts acylation.
  • 2-Acetamido functional group : Introduced through amidation of a primary amine intermediate.
  • Benzofuro[3,2-d]pyrimidin-4-ylthio moiety : Constructed via cyclocondensation of benzofuran precursors with thiourea derivatives.

Stepwise Preparation Methods

Synthesis of Ethyl 5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

Methodology :

  • Cyclopentanone is subjected to Paal-Knorr thiophene synthesis using sulfur and a diethyl oxalate ester under reflux in toluene.
  • The resulting ethyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reduced via catalytic hydrogenation (H₂, Pd/C) to yield the saturated cyclopenta[b]thiophene ester.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 S₈, EtOH 110°C 8 hr 68%
2 H₂, Pd/C 25°C 12 hr 82%

Key Challenges :

  • Over-reduction of the thiophene ring can occur if hydrogenation exceeds 12 hours.

Introduction of the 2-Acetamido Group

Methodology :

  • Nitration : The cyclopenta[b]thiophene ester is nitrated using fuming HNO₃ in H₂SO₄ at 0°C to introduce a nitro group at the 2-position.
  • Reduction : Nitro group reduction with SnCl₂/HCl yields the primary amine.
  • Acetylation : Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) forms the acetamido derivative.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 HNO₃, H₂SO₄ 0°C 2 hr 75%
2 SnCl₂, HCl 70°C 4 hr 88%
3 AcCl, Et₃N, DCM 25°C 6 hr 91%

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), δ 2.15 (s, 3H, -NHCOCH₃), δ 4.25 (q, 2H, -OCH₂).

Synthesis of 4-Mercaptobenzofuro[3,2-d]Pyrimidine

Methodology :

  • Benzofuran Formation : 2-Hydroxy-5-nitrobenzonitrile reacts with chloroacetone in ethanol under reflux to form 3-amino-5-nitrobenzofuran.
  • Thiocyclization : Treatment with ammonium thiocyanate and acetyl chloride generates the pyrimidine ring, followed by alkaline hydrolysis to yield the 4-mercapto derivative.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 ClCH₂COCH₃, EtOH 80°C 6 hr 72%
2 NH₄SCN, AcCl, NaOH 100°C 3 hr 65%

Key Observations :

  • Excess NH₄SCN improves thiolation efficiency but risks polysulfide byproducts.

Thioether Coupling

Methodology :

  • Chloroacetylation : The acetamido-cyclopenta[b]thiophene reacts with chloroacetyl chloride in DCM to form 2-chloroacetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
  • Nucleophilic Substitution : The 4-mercaptobenzofuropyrimidine attacks the chloroacetamide intermediate in DMF with K₂CO₃ as a base.

Reaction Conditions :

Step Reagents Temperature Time Yield
1 ClCH₂COCl, Et₃N, DCM 0°C 2 hr 85%
2 K₂CO₃, DMF 50°C 8 hr 78%

Optimization Insight :

  • Anhydrous DMF minimizes hydrolysis of the chloroacetamide.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Cyclopenta[b]thiophene Cyclization : Toluene outperforms DMF due to better thermal stability.
  • Amidation : Et₃N yields higher regioselectivity compared to pyridine (92% vs. 75%).

Temperature and Time Trade-offs

  • Thiocyclization : Prolonged heating (>4 hr) at 100°C reduces yields by 15% due to desulfurization.

Analytical Characterization

Spectroscopic Data

  • FT-IR : ν 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 2550 cm⁻¹ (-SH, before coupling).
  • LC-MS : [M+H]⁺ at m/z 554.2 (calculated 554.1).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column with MeCN:H₂O (70:30).

Challenges and Troubleshooting

Byproduct Formation

  • Polysulfides : Mitigated by strict stoichiometric control of NH₄SCN.
  • Ester Hydrolysis : Avoided by using anhydrous conditions during chloroacetylation.

Q & A

Q. Experimental validation :

  • SAR studies : Modify the benzofuropyrimidine substituents (e.g., chloro vs. methoxy groups) and assess activity shifts .
  • Docking simulations : Use software like AutoDock to predict binding affinities to target proteins (e.g., EGFR kinase) .

Advanced Question: How can researchers optimize reaction yields while minimizing side products?

Methodological Answer:
Design of Experiments (DoE) approaches are critical:

  • Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 72-hour reaction time in DMF at 70°C) to maximize yield (>65%) .

Mitigate side reactions by:

  • Inert atmosphere : Prevent oxidation of sulfur-containing intermediates .
  • Real-time monitoring : Employ in-situ FTIR to detect unwanted byproducts (e.g., disulfide formation) .

Advanced Question: How should structural contradictions between computational models and crystallographic data be resolved?

Methodological Answer:
Cross-validation strategies :

  • Single-crystal XRD : Resolve ambiguities in bond lengths/angles (e.g., discrepancies in thiophene ring planarity) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to refine force field parameters .
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., rotameric states of the acetamido group) .

Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

Methodological Answer:
Stepwise biological profiling :

  • In vitro screening : Test against NCI-60 cell lines to identify potency (IC₅₀ < 10 μM) and selectivity .
  • Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 gene-edited cell lines .
  • Metabolic stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

Data contradiction example :
If anti-proliferative activity conflicts with kinase inhibition assays, validate via:

  • Western blotting : Measure downstream signaling proteins (e.g., p-AKT, p-ERK) .
  • Apoptosis assays : Quantify caspase-3/7 activation to confirm mechanism .

Basic Question: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste disposal : Neutralize reactive intermediates (e.g., thiols) with oxidizing agents before disposal .
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

Advanced Question: How can computational tools accelerate derivative design for improved bioavailability?

Methodological Answer:
In silico workflows :

  • ADMET prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP inhibition .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via coarse-grained MD .
  • Fragment-based design : Replace the ethyl carboxylate with prodrug motifs (e.g., phosphonates) to enhance solubility .

Advanced Question: How to address batch-to-batch variability in biological activity data?

Methodological Answer:
Root-cause analysis :

  • Purity checks : Re-analyze batches via LC-MS to detect trace impurities (e.g., residual solvents) .
  • Biological replicates : Use ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity assays) .
  • Stability studies : Monitor compound degradation in DMSO stock solutions over time (e.g., weekly HPLC checks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.